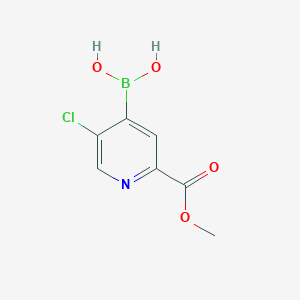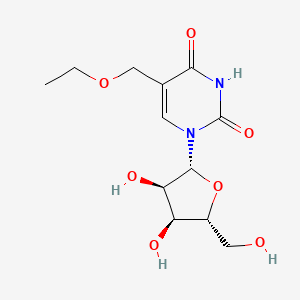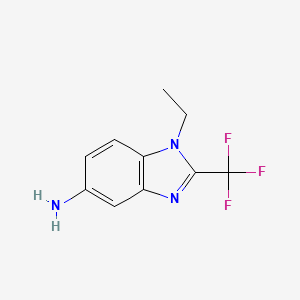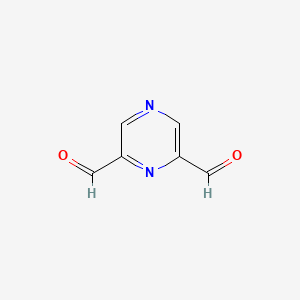
6-(Tert-butoxycarbonylamino)-2-methyl-quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Tert-butoxycarbonylamino)-2-methyl-quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound valuable in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tert-butoxycarbonylamino)-2-methyl-quinoline-4-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes using microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Major Products:
Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the carboxylic acid group results in the corresponding alcohol.
Substitution: Deprotection of the Boc group yields the free amine, which can be further functionalized.
科学研究应用
6-(Tert-butoxycarbonylamino)-2-methyl-quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
作用机制
The mechanism of action of 6-(Tert-butoxycarbonylamino)-2-methyl-quinoline-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling and metabolism.
相似化合物的比较
Quinoline-4-carboxylic acid: Lacks the Boc-protected amino group, making it less versatile in synthetic applications.
2-Methylquinoline: Does not have the carboxylic acid or Boc-protected amino group, limiting its reactivity.
6-Amino-2-methylquinoline-4-carboxylic acid: Similar structure but lacks the Boc protection, making it more reactive and less stable.
Uniqueness: 6-(Tert-butoxycarbonylamino)-2-methyl-quinoline-4-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the carboxylic acid group, providing a balance of stability and reactivity that is valuable in various chemical and biological applications .
属性
分子式 |
C16H18N2O4 |
|---|---|
分子量 |
302.32 g/mol |
IUPAC 名称 |
2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4/c1-9-7-12(14(19)20)11-8-10(5-6-13(11)17-9)18-15(21)22-16(2,3)4/h5-8H,1-4H3,(H,18,21)(H,19,20) |
InChI 键 |
VBQGIJMCHOYVIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B13905362.png)

![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)
![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)



![tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B13905409.png)



![[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13905425.png)
